N-Desmethyl Imatinib Dimesylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Desmethyl Imatinib Dimesylate is a pharmacologically active metabolite of Imatinib, a tyrosine kinase inhibitor primarily used in the treatment of chronic myelogenous leukemia and gastrointestinal stromal tumors . This compound is formed through the metabolic process involving cytochrome P450 enzymes, particularly CYP3A4 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Imatinib Dimesylate involves the demethylation of Imatinib. This process is typically carried out using specific demethylating agents under controlled conditions . The reaction conditions often include the use of solvents like methanol and formic acid, and the process is monitored using techniques such as liquid chromatography-tandem mass spectrometry .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography for purification and quality control .

Analyse Chemischer Reaktionen

Types of Reactions: N-Desmethyl Imatinib Dimesylate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolic activation and subsequent pharmacological effects.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The conditions for these reactions are typically mild to moderate temperatures and neutral to slightly acidic pH .

Major Products Formed: The major products formed from these reactions include various metabolites that retain pharmacological activity similar to the parent compound .

Wissenschaftliche Forschungsanwendungen

N-Desmethyl Imatinib Dimesylate has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . It is used in pharmacokinetic studies to understand the metabolism and bioavailability of Imatinib . In medicine, it serves as a crucial compound for therapeutic drug monitoring to optimize the efficacy and reduce the toxicity of Imatinib . Additionally, it is employed in metabolomics research to study the metabolic pathways and interactions of tyrosine kinase inhibitors .

Wirkmechanismus

The mechanism of action of N-Desmethyl Imatinib Dimesylate involves the inhibition of the BCR-ABL tyrosine kinase, a fusion protein responsible for the proliferation of leukemic cells . By binding to the ATP-binding site of the kinase, the compound prevents the phosphorylation of downstream targets, thereby inhibiting cell proliferation and inducing apoptosis . This mechanism is crucial for its therapeutic effects in chronic myelogenous leukemia and gastrointestinal stromal tumors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to N-Desmethyl Imatinib Dimesylate include other tyrosine kinase inhibitors such as Nilotinib, Dasatinib, Bosutinib, Ponatinib, and Asciminib . These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic profiles .

Uniqueness: This compound is unique due to its formation as a metabolite of Imatinib and its comparable biological activity to the parent drug . Unlike other tyrosine kinase inhibitors, it is specifically formed through the metabolic process involving CYP3A4, making it a critical compound for therapeutic drug monitoring and pharmacokinetic studies .

Eigenschaften

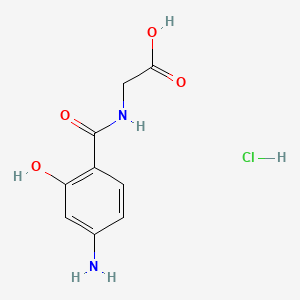

Molekularformel |

C9H11ClN2O4 |

|---|---|

Molekulargewicht |

246.65 g/mol |

IUPAC-Name |

2-[(4-amino-2-hydroxybenzoyl)amino]acetic acid;hydrochloride |

InChI |

InChI=1S/C9H10N2O4.ClH/c10-5-1-2-6(7(12)3-5)9(15)11-4-8(13)14;/h1-3,12H,4,10H2,(H,11,15)(H,13,14);1H |

InChI-Schlüssel |

LKNHGIWKJBRBJQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1N)O)C(=O)NCC(=O)O.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-(2,3)-Dihydro Tetrabenazine [Cis/Trans Mixture]](/img/structure/B13851703.png)

![1-(5-Bromopyridin-2-yl)-2-[2-(methoxymethyl)-1H-imidazol-1-yl]ethanone](/img/structure/B13851705.png)

![[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+)](/img/structure/B13851718.png)

![(5a,11ss)-11,17-dihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnane-3,20-dione](/img/structure/B13851760.png)

![N-[4-[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B13851767.png)

![[1-[3-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]pyrazin-2-yl]piperidin-4-yl]methanol](/img/structure/B13851780.png)